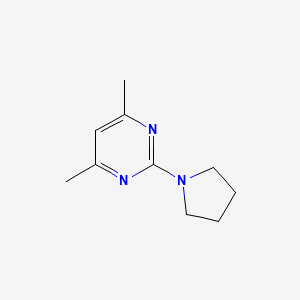

![molecular formula C13H12N2O3S B1298803 4-氧代-4-[(4-苯基-1,3-噻唑-2-基)氨基]丁酸 CAS No. 71576-04-0](/img/structure/B1298803.png)

4-氧代-4-[(4-苯基-1,3-噻唑-2-基)氨基]丁酸

描述

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound that is structurally related to several other 4-oxo butanoic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds mentioned in the provided papers include 4-oxo-4-phenyl butanoic acid and 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which have been studied for their kinetics of oxidation and molecular structure, respectively .

Synthesis Analysis

The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves multiple steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . These methods are noted for their low cost and suitability for industrial-scale production. Although the specific synthesis of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies. The molecule features a bent side chain and strong hydrogen bonding that contributes to a two-dimensional zig-zag sheet structure, which is further stabilized by additional interactions to form a three-dimensional supramolecular structure . These findings suggest that the molecular structure of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid could also exhibit interesting hydrogen bonding patterns and supramolecular arrangements.

Chemical Reactions Analysis

The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate (BIFC) has been studied, revealing that the reaction is first order with respect to BIFC, the 4-oxo acid, and H+ ions. The presence of oxalic acid and the proportion of acetic acid in the solvent medium were found to significantly affect the reaction rate. Thermodynamic parameters were also determined, providing insights into the reaction mechanism . These findings could inform the understanding of chemical reactions involving 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, as the presence of similar functional groups may lead to comparable reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid are not provided, the studies on related compounds can offer some general insights. For instance, the strong hydrogen bonding observed in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid suggests that similar compounds may have significant solubility in polar solvents and could form stable crystalline structures . The reaction kinetics study of 4-oxo-4-phenyl butanoic acid indicates that the compound's reactivity is sensitive to the solvent composition and the presence of catalytic ions . These aspects are crucial for understanding the behavior of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid in various chemical environments.

科学研究应用

杂环化合物的化学和合成

对4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮等化合物的研究表明了它们作为一系列杂环化合物合成中的构建块的价值,包括吡唑并咪唑、噻唑等。这些化合物在温和条件下的独特反应性促进了各种氰亚甲基染料和杂环化合物的生成,表明相关化合物在合成化学和材料科学中的潜在用途(Gomaa & Ali, 2020)。

杂环系统的生物活性

1,3,4-噻(氧)二唑的合成和研究揭示了这些杂环作为具有多种药理潜力的重要药效团支架。这些化合物与抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性有关。这突出了类似化合物在开发新药剂中的重要性(Lelyukh, 2019)。

药理特性

对芬布芬及其代谢物等相关化合物的研究表明了对血小板生化和功能的影响,表明它们可用作临床抗血栓剂。这些发现强调了密切相关化合物在治疗用途中的潜力,特别是在心血管健康的背景下(Kohler等,1980)。

环境和水生影响

对包括与本化合物相关的化合物在内的氧化工艺化学品的环境归宿和水生影响的研究表明,这些物质在土壤和水中快速生物降解。它们挥发到大气中,受到光氧化作用,并且对水生生物构成微不足道的威胁,表明与使用此类化学品相关的环境考虑因素(Staples, 2001)。

安全和危害

未来方向

Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives with improved pharmacological properties and lesser side effects .

属性

IUPAC Name |

4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVUMSHBCQCDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992131 | |

| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |

CAS RN |

71576-04-0 | |

| Record name | Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

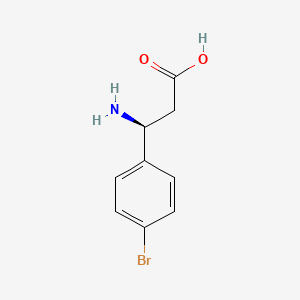

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

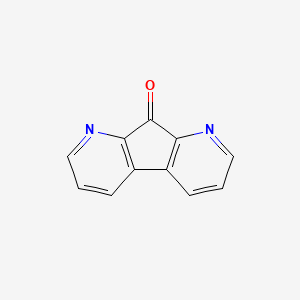

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)